![molecular formula C12H13NO3 B556495 Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate CAS No. 7598-91-6](/img/structure/B556495.png)
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate
Overview
Description
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate (EMIC) is an important organic compound found in a variety of biological systems. EMIC is a derivative of the indole ring system, and is a component of several important biochemical pathways. The compound has been studied extensively in recent years, and has been found to have a variety of applications in scientific research.
Scientific Research Applications
Antiviral Agents
Indole derivatives, including Ethyl 5-hydroxy-2-methylindole-3-carboxylate, have been studied for their antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The indole scaffold’s ability to bind with high affinity to multiple receptors makes it a valuable pharmacophore for developing new antiviral derivatives.
Anti-inflammatory and Analgesic Agents
This compound has been utilized as a reactant for the synthesis of indole-3-propionic acids, which exhibit anti-inflammatory and analgesic properties . These activities are crucial in the development of new therapeutic agents for the treatment of chronic pain and inflammation-related disorders.
Anticancer Activity
Indole derivatives are known for their potential in cancer treatment. Ethyl 5-hydroxy-2-methylindole-3-carboxylate can be used for the preparation and study of hypoxia-selective cytotoxicity of indolequinone antitumor agents . This application is significant in the field of oncology, where selective targeting of tumor cells in hypoxic environments is a key challenge.
Tubulin Polymerization Inhibitors
The compound has been identified as a potential tubulin polymerization inhibitor . This application is particularly relevant in cancer research, as the inhibition of tubulin polymerization can lead to the disruption of mitotic spindle formation, thereby inhibiting cancer cell division and proliferation.
Histamine-3 Receptor Inverse Agonists
Research has indicated that Ethyl 5-hydroxy-2-methylindole-3-carboxylate can act as a histamine-3 receptor inverse agonist . This property is explored for the treatment of obesity, as the modulation of histamine receptors can influence appetite control and energy homeostasis.
Antagonists at M4 Muscarinic Receptors
The compound has been studied as an antagonist at M4 muscarinic receptors . M4 muscarinic receptor antagonists are investigated for their potential therapeutic effects in neurological disorders, including Alzheimer’s disease and schizophrenia.
properties
IUPAC Name |
ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-3-16-12(15)11-7(2)13-10-5-4-8(14)6-9(10)11/h4-6,13-14H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNHKSUAAMJXBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C1C=C(C=C2)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40226883 | |
Record name | Ethyl 5-hydroxy-2-methylindole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40226883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate | |
CAS RN |
7598-91-6 | |
Record name | Ethyl 5-hydroxy-2-methylindole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7598-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007598916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7598-91-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405600 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 5-hydroxy-2-methylindole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40226883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 5-hydroxy-2-methylindole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.643 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1H-INDOLE-3-CARBOXYLIC ACID, 5-HYDROXY-2-METHYL-, ETHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NV7P3AB9BM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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